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Compound of Interest

Compound Name: N-Boc-piperazine

Cat. No.: B014835 Get Quote

N-Boc-piperazine, also known as tert-butyl 1-piperazinecarboxylate, is a critical building block

in modern organic synthesis, particularly within the realm of medicinal chemistry and drug

development.[1] Its structure incorporates the piperazine ring, a privileged scaffold found in

numerous bioactive molecules, with one of its nitrogen atoms protected by a tert-

butoxycarbonyl (Boc) group.[2] This mono-protection strategy allows for selective

functionalization at the free secondary amine, making N-Boc-piperazine an invaluable

intermediate for creating complex molecular architectures.[3]

This guide provides an in-depth overview of N-Boc-piperazine, covering its physicochemical

properties, synthesis, key reactions, and applications, with a focus on providing practical

experimental protocols for researchers and scientists.

Physicochemical Properties
Understanding the physical and chemical characteristics of N-Boc-piperazine is fundamental

to its application in synthesis. It is typically a white to yellowish crystalline solid, stable under

standard conditions.[1] Its solubility in common organic solvents facilitates its use in a wide

range of reaction media.[4]
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Property Value Reference

CAS Number 57260-71-6 [1][4]

Molecular Formula C₉H₁₈N₂O₂ [1][4]

Molecular Weight 186.25 g/mol [1][4]

Appearance
White to off-white crystalline

powder/waxy solid
[1][4][5]

Melting Point 43-49 °C [1][4][5]

Boiling Point 258 °C at 760 mmHg [1][6]

Density 1.03 g/cm³ [1][6]

Flash Point 109.8 °C [1][6]

Solubility

Soluble in dichloromethane,

ethanol, methanol, ethyl

acetate, and DMSO.

[4][5]

Synthesis of N-Boc-Piperazine
The selective mono-protection of piperazine is the most common route to synthesize N-Boc-
piperazine. This is typically achieved by reacting piperazine with di-tert-butyl dicarbonate

(Boc₂O). An alternative method involves a three-step synthesis starting from diethanolamine.[7]

This procedure is adapted from a method involving the formation of an active Boc-donating

intermediate.[8]

Step 1: Synthesis of tert-butyl 1H-imidazole-1-carboxylate

To a round bottom flask, add tert-butanol (0.01 mol, 0.75 g) and 1,1'-carbonyldiimidazole

(CDI) (0.012 mol, 1.94 g).[8]

Stir the reaction mixture at 40°C for 10 minutes.[8]

Add ethyl acetate (10 ml) to the flask.[8]
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Wash the organic layer with 0.1 N HCl (2 x 5 ml) and then with water (2 x 10 ml).[8]

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The

resulting product is sufficiently pure for the next step.[8]

Step 2: Synthesis of N-Boc-piperazine

In a separate round bottom flask, dissolve piperazine (0.05 mol, 4.3 g) and piperazine

dihydrochloride (0.005 mol, 0.80 g) in 20 ml of water.[8]

Stir the mixture for 5 minutes and then add sodium chloride (4 g).[8]

Add the tert-butyl 1H-imidazole-1-carboxylate prepared in Step 1 to this brine solution.[8]

Stir the reaction mixture vigorously for 30 minutes.[8]

Add a saturated solution of NaOH (10 ml) to the aqueous layer and extract with ethyl acetate

(4 x 15 ml).[8]

Combine the organic layers, wash with water (4 x 5 ml), dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure to yield N-Boc-piperazine as a pale yellow liquid which

solidifies upon standing.[8] Purification can be achieved via flash chromatography if

necessary.[8]
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Workflow for the synthesis of N-Boc-piperazine.

Key Reactions and Transformations
The synthetic utility of N-Boc-piperazine stems from the orthogonal reactivity of its two

nitrogen atoms. The Boc-protected nitrogen is unreactive under many conditions, allowing for

selective chemistry at the free secondary amine. Subsequently, the Boc group can be removed

to enable further functionalization.

Removal of the Boc protecting group is a common and crucial step. This is typically achieved

under acidic conditions, which cleave the tert-butyl carbamate to reveal the free amine.

This protocol describes a general method for Boc deprotection using strong acid.[9][10]
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Dissolve the N-Boc-piperazine derivative (1.0 equiv) in a suitable solvent such as methanol

or dioxane (approx. 0.1-0.5 M).[9]

Cool the solution to 0°C in an ice bath.

Slowly add a solution of 6N hydrochloric acid (HCl) (a significant excess, e.g., 10-20 equiv).

[9][10]

Stir the reaction mixture at 0°C for 2-3 hours, then allow it to warm to room temperature and

stir for an additional 12-20 hours, monitoring by TLC or LC-MS until the starting material is

consumed.[9]

Upon completion, the reaction mixture can be concentrated under reduced pressure.

The resulting hydrochloride salt is neutralized by adding a base (e.g., solid KOH or a

saturated NaHCO₃ solution) until the pH is basic (pH > 10).[10]

Extract the free piperazine derivative with an organic solvent (e.g., ethyl acetate or

dichloromethane), dry the combined organic layers over Na₂SO₄, and concentrate to yield

the deprotected product.[10]

A milder method using oxalyl chloride in methanol has been reported, which can be

advantageous for sensitive substrates.[11][12]

In a dry round bottom flask, dissolve the N-Boc-piperazine substrate (1.0 equiv) in methanol

(to a concentration of approx. 50 mg in 3 mL).[11][12]

Stir the solution at room temperature for 5 minutes.

Add oxalyl chloride (3.0 equiv) dropwise to the solution. An immediate exotherm may be

observed.[11][12]

Stir the reaction at room temperature for 1-4 hours, monitoring for completion by TLC.[11]

[12]

After the reaction is complete, remove the solvent under reduced pressure.

Redissolve the residue in water and basify with a suitable base (e.g., NaHCO₃).
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Extract the product with an organic solvent, dry the organic phase, and concentrate to afford

the deprotected amine.
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or
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General scheme for the deprotection of N-Boc-piperazine.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction

used to form C-N bonds, enabling the synthesis of N-aryl piperazines.[13] These motifs are

prevalent in pharmaceuticals.[14]

This protocol is an example of a typical Buchwald-Hartwig coupling of an aryl halide with a

piperazine derivative.[13]

Materials:

Aryl Halide (e.g., 4-Chlorotoluene): 1.0 mmol, 1.0 equiv

N-Boc-piperazine: 1.2 mmol, 1.2 equiv

Pd₂(dba)₃ (Palladium catalyst): 0.02 mmol, 2 mol%

RuPhos (Ligand): 0.04 mmol, 4 mol%

Sodium tert-butoxide (NaOtBu) (Base): 2.1 mmol, 2.1 equiv

Toluene, anhydrous: 2 mL
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Procedure:

To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos,

NaOtBu, and N-Boc-piperazine.[13]

Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5 minutes.[13]

Add anhydrous toluene via syringe, followed by the aryl halide.[13]

Place the vial in a preheated oil bath at 100°C and stir vigorously.[13]

Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-24 hours.

Upon completion, cool the vial to room temperature and quench the reaction by adding water

(5 mL).[13]

Extract the aqueous layer with ethyl acetate (3 x 10 mL).[13]

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[13]

Concentrate the filtrate under reduced pressure and purify the crude product by flash column

chromatography.[13]
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Reaction scheme for Buchwald-Hartwig N-arylation.

The free secondary amine of N-Boc-piperazine can be readily alkylated through nucleophilic

substitution with alkyl halides or via reductive amination with aldehydes or ketones.

This procedure describes a direct alkylation using an alkyl halide and a base.[15]

Materials:

N-Boc-piperazine: 1.0 mmol, 1.0 equiv

Alkyl Halide (R-X): 1.0-1.2 equiv

Potassium Carbonate (K₂CO₃): 2.0 equiv

Dimethylformamide (DMF), dry: 5-10 mL

Procedure:

To a stirred solution of N-Boc-piperazine in dry DMF, add the alkyl halide and potassium

carbonate at room temperature.[15]

Heat the resulting mixture to 90°C and stir for 16 hours or until the reaction is complete as

monitored by TLC.[15]

Cool the reaction mixture and concentrate under vacuum to remove the DMF.

Dilute the resulting residue with dichloromethane (20-50 mL) and wash with water to remove

inorganic salts.[15]

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by flash chromatography to afford the N-alkylated product.

More advanced techniques allow for the direct functionalization of the C-H bonds at the carbon

atoms adjacent (alpha) to the nitrogen. This is often achieved through deprotonation with a

strong base like sec-butyllithium (s-BuLi), followed by trapping the resulting organolithium
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intermediate with an electrophile.[2][16][17] This method provides access to substituted

piperazine rings that are otherwise difficult to synthesize.[17][18]

Applications in Drug Development
The piperazine ring is a cornerstone in medicinal chemistry, appearing in drugs targeting a vast

array of diseases. N-Boc-piperazine serves as a key starting material for many of these

pharmaceuticals.

CNS Agents: The piperazine scaffold is common in drugs acting on the central nervous

system, including antipsychotics and antidepressants.[3]

Oncology: N-Boc-piperazine is a building block for numerous kinase inhibitors, such as

Imatinib, which is used to treat multiple cancers.[2]

PROTACs: It is used as a linker component in the synthesis of Proteolysis Targeting

Chimeras (PROTACs), an emerging therapeutic modality designed to degrade specific

proteins.[19]

Anti-Infectives: The piperazine core is found in various anti-infective agents.[4]
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Logical workflow from N-Boc-piperazine to a drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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